2-Chloro-4-iodo-3-methylpyridine
Overview
Description
2-Chloro-4-iodo-3-methylpyridine is a chemical compound with the molecular formula C6H5ClIN and a molecular weight of 253.47 g/mol . It is a derivative of pyridine, characterized by the presence of chlorine and iodine substituents at the 2 and 4 positions, respectively, and a methyl group at the 3 position. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that halogenated pyridines are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting that their targets could be diverse depending on the specific compound synthesized.
Mode of Action
The mode of action of 2-Chloro-4-iodo-3-methylpyridine is likely related to its role as a building block in the synthesis of more complex molecules. The presence of halogens (chlorine and iodine) in the molecule can facilitate various types of chemical reactions, such as nucleophilic substitution . The methyl group on the pyridine ring can also participate in reactions, further increasing the compound’s versatility .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the final compound it’s used to synthesize. For instance, trifluoromethylpyridines, which can be synthesized from halogenated pyridines, are found in many pesticides and pharmaceuticals, and they can affect a wide range of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to light and should be stored under inert gas at 2–8 °C . These conditions help maintain the compound’s stability, ensuring its effectiveness when used in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-3-methylpyridine typically involves multiple steps, starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions . The nitration step introduces a nitro group, which is then reduced to an amine. The amine undergoes diazotization to form a diazonium salt, which is subsequently iodinated to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and reduce production costs. The use of efficient catalysts and advanced purification techniques is common in industrial settings to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), and bases such as potassium carbonate.
Major Products Formed
Substitution Reactions: Products vary depending on the substituents introduced.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with aryl groups from boronic acids.
Scientific Research Applications
2-Chloro-4-iodo-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new chemical reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has led to the development of compounds with potential therapeutic properties.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-iodo-3-picoline: A synonym for 2-Chloro-4-iodo-3-methylpyridine.
2-Chloro-3-iodo-4-methylpyridine: A similar compound with the iodine and chlorine substituents at different positions.
2-Chloro-5-iodopyrimidine: Another pyridine derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and iodine atoms allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-chloro-4-iodo-3-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClIN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCRABJNJRAJIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435387 | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-88-9 | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=153034-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodo-3-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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